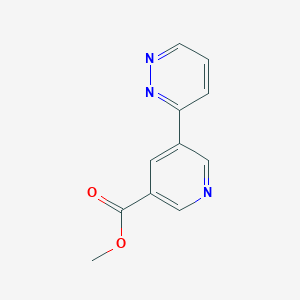

Methyl 5-(pyridazin-3-yl)nicotinate

Description

Methyl 5-(pyridazin-3-yl)nicotinate is a pyridine-based ester derivative featuring a pyridazine ring substitution at the 5-position of the nicotinic acid scaffold. This compound is of interest in medicinal and synthetic chemistry due to its structural hybrid of pyridine and pyridazine moieties, which may confer unique electronic and steric properties. Such reactions highlight the importance of halogenation and esterification steps in synthesizing structurally complex pyridine derivatives.

Properties

CAS No. |

1346687-38-4 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

methyl 5-pyridazin-3-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-3-2-4-13-14-10/h2-7H,1H3 |

InChI Key |

NXXXMZMHNHBTGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=NN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyridazin-3-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridazine derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyridazin-3-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent but may include the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 5-(pyridazin-3-yl)nicotinate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-(pyridazin-3-yl)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-(pyridazin-3-yl)nicotinate with structurally analogous pyridine derivatives, focusing on substituents, synthesis routes, and physicochemical properties.

Key Structural and Functional Differences:

Methyl 5-methylnicotinate and Ethyl 5-methylnicotinate exhibit slower hydrolysis in human serum albumin (HSA) due to steric hindrance from the methyl/ethyl groups, whereas methoxy derivatives may hydrolyze faster due to electron-donating effects .

Synthetic Accessibility: Methyl 5-methylnicotinate and its ethyl analog are commercially available or synthesized via straightforward esterification, unlike this compound, which requires multi-step bromination and cross-coupling .

Physicochemical Properties :

- Lipophilicity : Ethyl esters (e.g., Ethyl 5-methylnicotinate) are more lipophilic than methyl esters, impacting membrane permeability .

- Stability : tert-Butyl esters are highly stable in HSA, while methyl esters of unsubstituted nicotinic acid hydrolyze rapidly (<15 min for some analogs) .

Biological Implications: The pyridazine moiety may confer unique binding interactions in biological targets (e.g., kinases or receptors) compared to simpler methyl/methoxy derivatives.

Biological Activity

Methyl 5-(pyridazin-3-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted at the 5-position with a methyl ester derived from nicotinic acid. Its molecular formula is CHNO, combining both aromatic and heteroaromatic characteristics that enhance its solubility and reactivity in biological systems.

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain pathways involved in inflammation and cancer progression .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses, potentially reducing cytokine release.

- Receptor Modulation: It may act on specific receptors that mediate cellular signaling pathways related to cancer cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This activity is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. Its structural similarity to known anticancer compounds suggests potential efficacy against various cancer cell lines. For instance, compounds with similar pyridazine scaffolds have demonstrated significant inhibitory effects on cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Anticancer Efficacy: A study evaluating the effects of pyridazine derivatives found that compounds similar to this compound exhibited IC values in the low nanomolar range against multiple cancer cell lines, indicating potent anticancer properties .

- Inflammation Modulation: Another study focused on NLRP3 inflammasome inhibitors based on pyridazine scaffolds revealed that certain derivatives effectively reduced IL-1β release in immune cells, highlighting the anti-inflammatory potential of this class of compounds .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique pyridazine structure enhances binding affinity |

| Methyl 5-(hydroxymethyl)nicotinate | Antimicrobial | Hydroxymethyl group increases solubility |

| Methyl nicotinate | Vasodilator | Known for rubefacient effects |

| Methyl 6-(hydroxymethyl)nicotinate | Antimicrobial | Positioned at the 6-position for enhanced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.